molecular formula C15H13NO2 B11958031 N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline

N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline

Cat. No.: B11958031
M. Wt: 239.27 g/mol
InChI Key: VWZPXXBBFSLBEW-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-ylmethylidene)-2-methylaniline is a Schiff base formed via the condensation of 2-methylaniline (ortho-toluidine) and 2H-1,3-benzodioxole-5-carbaldehyde (piperonal). The compound features a benzodioxole moiety fused to a methyl-substituted aromatic amine through an imine (-CH=N-) linkage. The benzodioxole group contributes to electron-rich aromatic systems, which may enhance binding affinity in receptor-ligand interactions .

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)methanimine

InChI

InChI=1S/C15H13NO2/c1-11-4-2-3-5-13(11)16-9-12-6-7-14-15(8-12)18-10-17-14/h2-9H,10H2,1H3

InChI Key

VWZPXXBBFSLBEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline typically involves the condensation of 2-methylaniline with 1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often facilitated by heating .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural and functional differences between N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline and related compounds:

Compound Name Substituents/Modifications Key Properties/Applications Reference
This compound Methyl group at ortho position of aniline Ligand for metal complexes; potential CNS activity
N-[(E)-1,3-Benzodioxol-5-ylmethylene]-2-methyl-5-nitroaniline Nitro group at para position of aniline Enhanced polarity; photochemical applications
N-Benzyl-5-methoxy-2-methylaniline Methoxy and benzyl groups Intermediate in palladium-catalyzed C–H activation
5-(5-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline Fluorinated benzodiazepine hybrid Pharmacological screening (e.g., receptor binding)
5-[(Dimethylamino)methyl]-2-methylaniline Dimethylamino side chain Increased basicity; potential catalyst or drug intermediate
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the 5-nitroaniline derivative (Table, Row 2) increases polarity and redox activity compared to the parent compound, making it suitable for photochemical studies . In contrast, the dimethylamino group in Row 5 enhances solubility in acidic media due to protonation .

Physicochemical Properties

  • Solubility: The benzodioxole moiety imparts moderate lipophilicity, while nitro or dimethylamino groups alter solubility profiles. For instance, the nitro derivative (Row 2) is less soluble in non-polar solvents than the parent compound .
  • Stability : Schiff bases are prone to hydrolysis under acidic or aqueous conditions. Steric hindrance from the methyl group in the target compound may marginally improve stability compared to unsubstituted analogues.

Biological Activity

N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound possesses a molecular formula of C15H13NO2 and a molecular weight of 239.27 g/mol. The compound features a benzodioxole ring linked to a methylaniline moiety, which contributes to its distinct chemical properties.

PropertyValue
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
IUPAC Name1-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)methanimine
InChI KeyVWZPXXBBFSLBEW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that this compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : It can interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In a study involving human cancer cell lines, the compound exhibited cytotoxic effects:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest.

Study on Antimicrobial Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its antimicrobial properties against clinical isolates. The results highlighted its effectiveness against multi-drug resistant strains, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria .

Investigation of Anticancer Effects

Another study focused on the anticancer effects of this compound on various cancer cell lines. The researchers found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways . This research emphasizes the compound's potential role in cancer therapy.

Comparison with Similar Compounds

This compound shares structural similarities with other benzodioxole-containing compounds known for their biological activities. For instance:

Compound NameBiological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamideAnticancer
N-(benzo[d]dioxol-5-yloxy)methyl-anilineAntimicrobial

These comparisons highlight the diverse biological activities associated with benzodioxole derivatives and underscore the importance of further research into their therapeutic potential.

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